molecular formula C8H7ClO2S B13130138 Benzenesulfonylchloride,3-ethenyl-

Benzenesulfonylchloride,3-ethenyl-

Cat. No.: B13130138
M. Wt: 202.66 g/mol
InChI Key: DPHMYZQKUZTFKW-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonyl chloride family, characterized by the -SO₂Cl functional group, which is highly reactive in nucleophilic substitution and electrophilic aromatic substitution reactions. Sulfonyl chlorides are pivotal intermediates in synthesizing sulfonamides, sulfonic esters, and sulfones, with applications spanning pharmaceuticals, agrochemicals, and polymer chemistry .

Properties

Molecular Formula

C8H7ClO2S

Molecular Weight

202.66 g/mol

IUPAC Name

3-ethenylbenzenesulfonyl chloride

InChI

InChI=1S/C8H7ClO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h2-6H,1H2

InChI Key

DPHMYZQKUZTFKW-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key benzenesulfonyl chloride derivatives based on substituents, synthesis, and applications:

Compound Substituent CAS Number Molecular Weight (g/mol) Key Applications Reactivity Notes
Benzenesulfonyl chloride (parent) None 98-09-9 176.62 Synthesis of sulfonamides, sulfonic esters, and dyes . High reactivity with amines and alcohols; hydrolyzes to sulfonic acids in water .
4-Trifluoromethylbenzenesulfonyl chloride -CF₃ at 4-position 777-44-6* 248.61 Fluorinated polymer precursors; bioactive molecule synthesis . Electron-withdrawing -CF₃ enhances electrophilicity of -SO₂Cl, accelerating reactions .
4-Acetamidobenzenesulfonyl chloride -NHCOCH₃ at 4-position 121-60-6 233.67 Antibacterial sulfonamide drugs (e.g., sulfacetamide) . Acetamido group directs electrophilic substitution to specific ring positions .
(E)-2-Phenylethenesulfonyl chloride Vinyl group at 2-position Not specified ~200 (estimated) Crosslinking agent in polymers; bioactive compound synthesis . Conjugated vinyl group may stabilize transition states in nucleophilic substitutions .

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